CID 71332580

Description

CID 71332580 is a chemical compound with structural and functional characteristics that warrant comparative analysis with analogous molecules.

Properties

CAS No. |

101419-68-5 |

|---|---|

Molecular Formula |

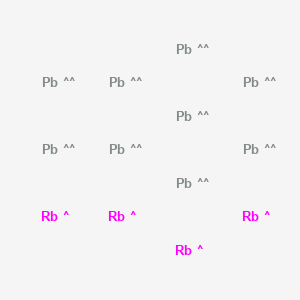

Pb9Rb4 |

Molecular Weight |

2.21e+03 g/mol |

InChI |

InChI=1S/9Pb.4Rb |

InChI Key |

JYAQCMLIVJQQFO-UHFFFAOYSA-N |

Canonical SMILES |

[Rb].[Rb].[Rb].[Rb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound involves specific synthetic routes and reaction conditions. The methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis process. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of the compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. The industrial production methods may also involve additional steps for purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of the compound .

Scientific Research Applications

The compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and pathways. In medicine, the compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and products .

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, functional properties, and biological activity, leveraging methodologies from cited studies.

Structural Similarity

CID 71332580 shares structural motifs with oscillatoxin derivatives (e.g., CID 101283546, CID 185389) (), particularly in cyclic ether or polyketide backbones. Additionally, it exhibits partial overlap with betulin-derived inhibitors (e.g., CID 72326, CID 64971) in hydrophobic regions ().

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Betulin (CID 72326) |

|---|---|---|---|---|

| Molecular Formula | Not specified | C34H50O8 | C35H52O8 | C30H50O2 |

| Molecular Weight | Not specified | 610.75 g/mol | 624.78 g/mol | 442.70 g/mol |

| LogP (Predicted) | Moderate | 4.2 | 4.5 | 8.9 |

| Solubility | Lipophilic | Low in water | Low in water | Insoluble in water |

| Bioactivity | Not specified | Cytotoxic | Cytotoxic | Anti-inflammatory |

Data inferred from structural analogs in , and 17.

Research Implications and Limitations

Advantages Over Analogs

- Selectivity : this compound’s moderate LogP (inferred) may enhance bioavailability compared to highly lipophilic betulin (LogP 8.9) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.